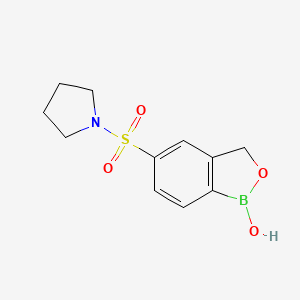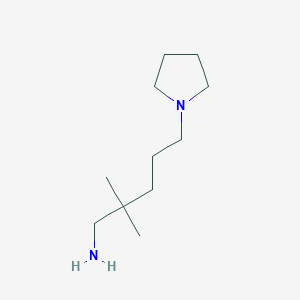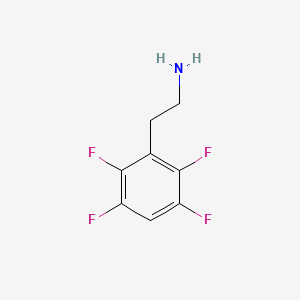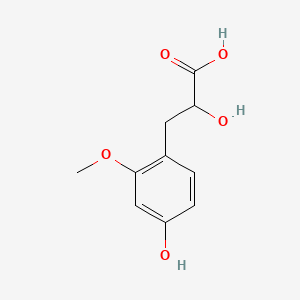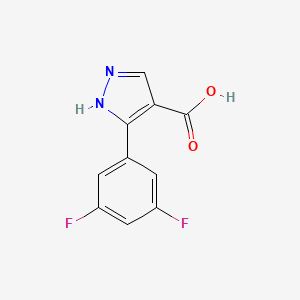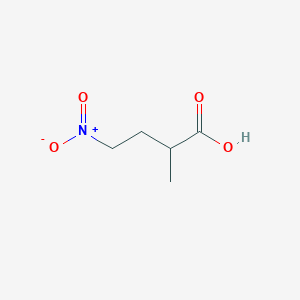
2-Methyl-4-nitrobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitrobutanoic acid is an organic compound with the molecular formula C5H9NO4 It is characterized by the presence of a methyl group and a nitro group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobutanoic acid typically involves the nitration of 2-methylbutanoic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-nitrobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Methyl-4-aminobutanoic acid.
Oxidation: 2-Methyl-4-carboxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-nitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitrobutanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes, altering their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-aminobutanoic acid
- 2-Methyl-4-carboxybutanoic acid
- 2-Methyl-4-hydroxybutanoic acid
Comparison: 2-Methyl-4-nitrobutanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group allows for specific redox reactions and interactions with biological molecules that are not possible with the amino, carboxy, or hydroxy derivatives .
Propriétés
Numéro CAS |
88348-06-5 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-methyl-4-nitrobutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8) |
Clé InChI |
OUFURNSEVIXAGV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


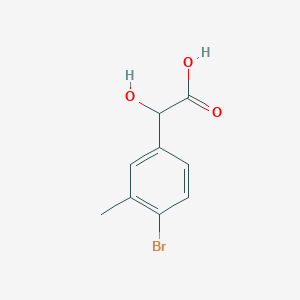
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
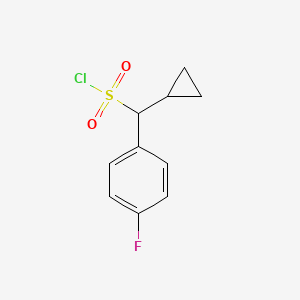
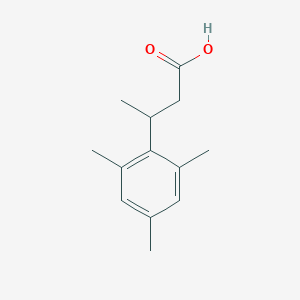
![N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
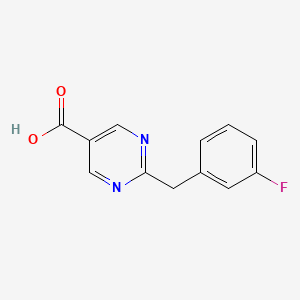
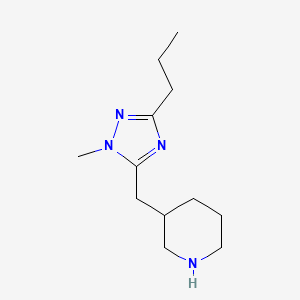
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
